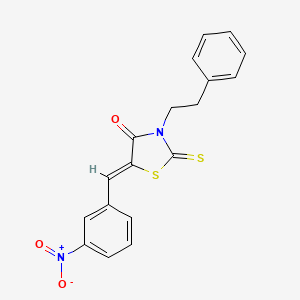

(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(5Z)-5-[(3-nitrophenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c21-17-16(12-14-7-4-8-15(11-14)20(22)23)25-18(24)19(17)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWXLNNCQXTAER-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with 3-phenethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Functionalization at the C5 Exocyclic Double Bond

The 3-nitrobenzylidene group undergoes selective reactions due to its electron-deficient nature:

Halogenation

Reaction with halogens (e.g., bromine in acetic acid) produces 5-halo derivatives (e.g., 5-bromo analogs). These intermediates are precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Example :

Cycloaddition Reactions

The exocyclic double bond participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming fused bicyclic systems .

N3-Phenethyl Group Reactivity

The phenethyl substituent at N3 can undergo:

-

Oxidation : Conversion to a carboxylic acid derivative using KMnO₄ or CrO₃.

-

Alkylation/arylation : Friedel-Crafts or Ullmann-type coupling to introduce aromatic groups .

Thione-Thiol Tautomerism

The 2-thioxo group exhibits tautomerism, influencing metal coordination (e.g., with Cu²⁺ or Fe³⁺) and biological activity .

Degradation and Stability

Under acidic/basic conditions, the compound undergoes hydrolysis:

-

Acidic hydrolysis : Cleavage of the thiazolidinone ring to form thiourea and carboxylic acid derivatives.

-

Basic hydrolysis : Degradation to mercaptoacrylic acid intermediates .

Stability Data

| Condition | Outcome |

|---|---|

| pH < 3 | Rapid ring opening (t₁/₂ = 2–4 hours) |

| pH 7–9 | Stable for >24 hours |

| UV light | Photoisomerization (Z → E) observed |

Stereochemical Considerations

The Z-configuration of the exocyclic double bond is critical for activity. Isomerization to the E-form occurs under UV light or thermal stress, reducing bioactivity .

Wissenschaftliche Forschungsanwendungen

Anti-Melanogenic Activity

Recent studies have highlighted the efficacy of (Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one in inhibiting tyrosinase, an enzyme critical in melanin production.

- Case Study : A study demonstrated that analogs of this compound exhibited potent inhibition of mushroom tyrosinase with IC50 values significantly lower than that of kojic acid, a well-known skin-whitening agent. For instance, one analog showed an IC50 of 1.03 µM compared to kojic acid's 25.26 µM .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Kojic Acid | 25.26 ± 1.10 | Competitive Inhibition |

| Analog 1 | 5.21 ± 0.86 | Competitive Inhibition |

| Analog 2 | 1.03 ± 0.14 | Non-Competitive Inhibition |

This suggests that the thiazolidinone derivatives could serve as promising candidates for developing skin-lightening agents.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities, which are crucial for mitigating oxidative stress-related conditions.

- Findings : Research indicated that (Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one analogs exhibited significant radical scavenging activities and reduced levels of reactive oxygen species (ROS) in cellular models .

Anti-inflammatory Activity

In silico docking studies have suggested that this compound may act as a potential inhibitor of lipoxygenase enzymes involved in inflammatory pathways.

- Case Study : The structural analysis indicated strong binding affinity to the active site of lipoxygenase, suggesting that modifications to the thiazolidinone structure could enhance its anti-inflammatory properties .

Synthesis and Derivatives

The synthesis of (Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves a two-step reaction process utilizing readily available reagents. The modification of the C5 position on the thiazolidinone core has been shown to significantly influence biological activity.

Synthesis Overview

- Step 1 : Formation of the thiazolidinone core through condensation reactions.

- Step 2 : Introduction of the nitrobenzylidene substituent via Knoevenagel condensation.

Wirkmechanismus

The mechanism of action of (Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group can participate in redox reactions, while the thiazolidinone ring can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

- Phenethyl vs.

- Nitro Position : The meta -nitro group in the target compound vs. para -nitro in other analogs () alters electronic effects, influencing binding to enzymes like tyrosinase or kinases.

- Synthesis Yields : Cyclohexyl derivatives show higher yields (65–91%), likely due to steric and electronic factors favoring condensation ().

Enzyme Inhibition

- Anti-Tyrosinase Activity : Cyclohexyl analogs (e.g., compound 3 in ) exhibit potent tyrosinase inhibition (IC50 = 1.03 µM), outperforming kojic acid (IC50 = 25.26 µM). The phenethyl group in the target compound may reduce activity compared to cyclohexyl due to steric hindrance.

- Antioxidant Effects : Analogs with hydroxyl/methoxy groups on the benzylidene ring (e.g., compound 2 in ) show strong ROS scavenging, while the nitro group in the target compound may prioritize electrophilic interactions over antioxidant capacity.

Anticonvulsant Activity

Compound 197a (), a thiazol-2-ylimino analog with a 3-nitrobenzylidene group, demonstrated significant anticonvulsant activity in PTZ and electroshock tests. The target compound’s phenethyl substituent may modulate CNS penetration compared to smaller groups like allyl.

Antifungal Activity

5-Arylidene derivatives () with dichlorophenyl or trifluoromethyl groups show fungicidal effects. The nitro group in the target compound may enhance activity against specific fungal strains via nitroreductase activation.

Physicochemical Properties

Key Insights :

- The phenethyl group increases log P, favoring membrane absorption but reducing aqueous solubility.

- Cyclohexyl analogs with polar substituents (e.g., hydroxyl) have lower log P, enhancing solubility for in vitro assays.

Biologische Aktivität

(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article explores the biological activities of this compound, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a thiazolidinone ring system, which is known for its role in various pharmacological activities. The presence of the nitro group on the benzylidene moiety enhances its reactivity and biological potential.

1. Anticancer Activity

Thiazolidinone derivatives have shown significant anticancer properties, primarily through mechanisms involving cell cycle arrest and apoptosis induction. The compound (Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one has been evaluated for its effects on various cancer cell lines.

Case Study Findings:

- Cell Lines Tested: MCF-7 (breast cancer) and A549 (lung cancer) cells.

- Results: The compound exhibited marginal cytotoxicity against these cell lines, indicating potential as a lead compound for further development in anticancer therapies .

2. Antimicrobial Activity

The nitro group in the structure is associated with antimicrobial properties. Nitro-containing compounds are known to inhibit microbial growth by producing reactive intermediates that damage cellular components.

Research Insights:

- Mechanism: Nitro compounds undergo reduction to form toxic intermediates that bind to DNA, leading to cell death.

- Activity Spectrum: The compound has demonstrated activity against various bacterial strains, although specific data on its efficacy against particular pathogens is still emerging .

3. Anti-inflammatory Activity

The thiazolidinone scaffold is recognized for anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory disorders.

Research Findings:

- Inhibition of Pro-inflammatory Markers: Studies suggest that compounds within this class can inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators .

4. Antioxidant Activity

Antioxidant properties are vital for protecting cells from oxidative stress-related damage.

Experimental Results:

- Scavenging Activity: The compound has shown significant radical scavenging activities in vitro, reducing levels of reactive oxygen species (ROS) .

Data Tables

Q & A

Q. What synthetic methodologies are optimal for preparing (Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one?

The compound is typically synthesized via Knoevenagel condensation between 3-phenethyl-2-thioxothiazolidin-4-one and 3-nitrobenzaldehyde under basic conditions. Key parameters include:

- Reagents : Ethanol/methanol as solvents, NaOH/KOH as bases .

- Reaction Time : 6–12 hours under reflux .

- Purification : Recrystallization (e.g., using ethanol) or column chromatography (silica gel, ethyl acetate/hexane) . Example yield: 51–62% for structurally similar nitrobenzylidene-thiazolidinones .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

- NMR Spectroscopy : Vicinal coupling constants (³JHα-Hβ ≈ 12–14 Hz) in <sup>1</sup>H/<sup>13</sup>C NMR confirm the Z-geometry of the exocyclic double bond .

- X-ray Crystallography : Non-planar dihedral angles (e.g., 16.89° between aromatic rings) validate stereochemistry .

Q. What preliminary biological assays are recommended for screening this compound?

- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and antifungal tests (e.g., Candida albicans) .

- Antioxidant Assays : DPPH/ABTS radical scavenging and ROS reduction in B16F10 cells .

- Tyrosinase Inhibition : Mushroom tyrosinase assays with l-tyrosine as substrate (IC50 values < 5 µM observed in analogs) .

Advanced Research Questions

Q. How can computational methods predict nonlinear optical (NLO) properties of this compound?

- DFT Calculations : Use functionals like PBE0 or CAM-B3LYP with 6-31G(d,p) basis sets to compute polarizability (α) and hyperpolarizability (β).

- Key Findings : High first hyperpolarizability (β ~ 436 × 10<sup>−30</sup> esu) suggests NLO potential for optoelectronic devices .

Q. What strategies resolve contradictions in biological activity data across studies?

- Kinetic Analysis : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots. Example: Analog 3 inhibits tyrosinase competitively (Ki = 90 nM) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., nitro vs. methoxy groups) to correlate electronic effects with bioactivity .

Q. How does crystallographic software (e.g., SHELX) refine complex structures of this compound?

- SHELXT Workflow : Input reflection data (HKL format), assign space groups (e.g., P21/c), and refine using least-squares minimization.

- Validation : Check R-factors (R1 < 0.05) and Hirshfeld surfaces to analyze intermolecular interactions (e.g., C–H···O/S) .

Key Methodological Recommendations

- Stereochemical Confirmation : Combine NMR coupling constants with X-ray diffraction for unambiguous Z-configuration assignment .

- Activity Optimization : Introduce electron-withdrawing groups (e.g., –NO2) to enhance tyrosinase inhibition .

- Computational Validation : Cross-validate DFT results with experimental UV-Vis spectra (λmax ~ 350–400 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.